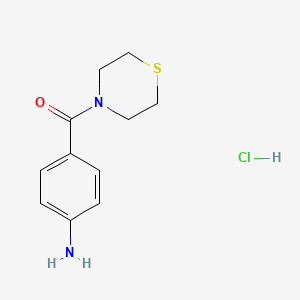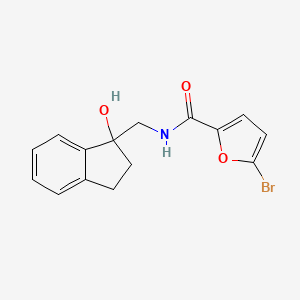![molecular formula C15H22ClNO B2400161 2-Chloro-N-[2,6-di(propan-2-yl)phenyl]propanamide CAS No. 1444630-93-6](/img/structure/B2400161.png)
2-Chloro-N-[2,6-di(propan-2-yl)phenyl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-N-[2,6-di(propan-2-yl)phenyl]propanamide, also known as DPA, is a chemical compound that has been extensively studied for its potential applications in scientific research. DPA is a member of the class of amides and is a white or off-white crystalline powder that is soluble in organic solvents.
Scientific Research Applications
Spectroscopic Studies : One study involved the synthesis of N-monosubstituted propanamides, similar in structure to 2-Chloro-N-[2,6-di(propan-2-yl)phenyl]propanamide, and their analysis using FTIR spectroscopy. These compounds were synthesized through the Schotten-Baumann reaction, and their structures were confirmed using spectroscopic data, aligning well with 1H NMR and MS data (Antonović et al., 1997).
Synthesis and Molecular Docking : Another research focused on synthesizing various N-substituted-phenyl propanamides and evaluating their inhibitory potential against Mushroom tyrosinase. These compounds, related in structure to this compound, showed biological activity and potential as depigmentation drugs with minimal side effects (Raza et al., 2019).
Asymmetric Synthesis in Drug Development : A study focused on the asymmetric synthesis of 3-Chloro-1-phenyl-1-propanol, a chiral intermediate in antidepressant drug synthesis. This research underscores the relevance of compounds like this compound in the development of pharmaceutical products (Choi et al., 2010).
Antinociceptive Activity : Research has also been conducted on propanamide derivatives for their antinociceptive activity, indicating the potential medical applications of compounds structurally similar to this compound (Önkol et al., 2004).
Single-Step Stereospecific Transformation : Another study demonstrated the stereospecific transformation of α-phenylthio secondary propanamides into β-chloro propenamides, highlighting the chemical versatility and potential applications of propanamides in synthetic chemistry (Maguire et al., 1995).
Crystal Structure Analysis : The crystal structure of compounds like 2-Chloro-N-(4-methylphenyl)propanamide has been studied, which contributes to the understanding of the physical and chemical properties of related compounds (Jeon et al., 2014).
Molecular Docking for COVID-19 Protease : A recent study focused on the quantum chemical analysis of 2-chloro-N-(p-tolyl)propanamide and its potential as an inhibitor for COVID-19 protease, indicating the relevance of similar compounds in addressing contemporary health challenges (Pandey et al., 2020).
Nonlinear Optical Material : N-(2-Chlorophenyl)-(1-Propanamide) has been synthesized and identified as a potential nonlinear optical material, indicating the compound's application in the field of materials science and optoelectronics (Prabhu et al., 2000).
Mechanism of Action
Target of Action
It is known that similar compounds often interact with various proteins or enzymes in the body, affecting their function .
Mode of Action
This interaction could involve binding to a specific site on the target, altering its shape or activity .
Biochemical Pathways
It is known that similar compounds can influence a variety of biochemical pathways, leading to downstream effects such as the activation or inhibition of certain cellular processes .
Pharmacokinetics
These properties would determine the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The compound’s interaction with its targets could lead to a variety of cellular responses, potentially influencing cell function, signaling pathways, or gene expression .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Chloro-N-[2,6-di(propan-2-yl)phenyl]propanamide. Factors such as temperature, pH, and the presence of other molecules could affect the compound’s stability and its ability to interact with its targets .
properties
IUPAC Name |
2-chloro-N-[2,6-di(propan-2-yl)phenyl]propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22ClNO/c1-9(2)12-7-6-8-13(10(3)4)14(12)17-15(18)11(5)16/h6-11H,1-5H3,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOTUEOIGCYPJMV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)NC(=O)C(C)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.79 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[3-(4-Chloro-3-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2400078.png)
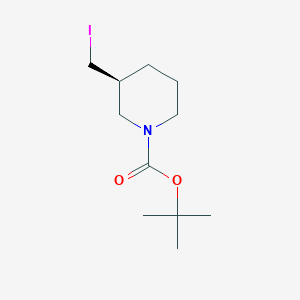
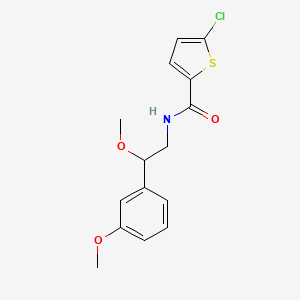

![2-[1-(difluoromethyl)-1H-1,3-benzodiazol-2-yl]propanenitrile](/img/structure/B2400085.png)
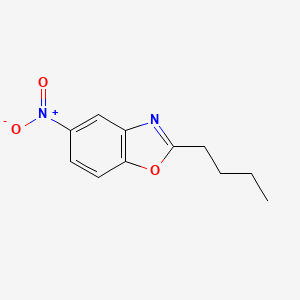

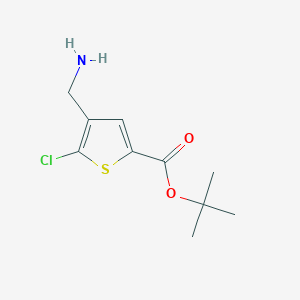
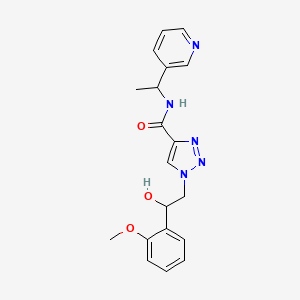
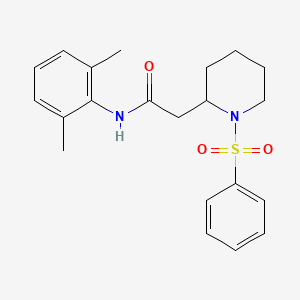
![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-1-tosylpyrrolidine-2-carboxamide](/img/structure/B2400097.png)
![Methyl 3-{[(4-ethoxyphenyl)carbonyl]amino}thiophene-2-carboxylate](/img/structure/B2400098.png)
